2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE
Description
2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, and a thiophene moiety
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2S2/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPBDNUEUDNWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the introduction of the thiophene moiety. Common synthetic routes may involve:
Formation of the Benzamide Core: This can be achieved through the reaction of 2-chloro-6-fluorobenzoic acid with an amine derivative under appropriate conditions.
Introduction of the Thiophene Moiety: The thiophene groups can be introduced through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The thiophene moiety makes it a potential candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: Shares the thiophene moiety but lacks the benzamide core and additional substituents.
Fluorobenzamides: Compounds with a similar benzamide core but different substituents.
Uniqueness
2-CHLORO-6-FLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the thiophene moiety, makes it a versatile compound for various applications.
Biological Activity
2-Chloro-6-fluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide is a synthetic compound that incorporates thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a chloro and fluoro group, alongside a thiophene-based side chain. This structure is critical for its interaction with biological targets.
1. Anti-Cancer Activity
Research indicates that thiophene derivatives exhibit significant anti-cancer properties. In a study involving various thiophene compounds, it was found that those similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, compounds with similar structural features were demonstrated to have IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anti-cancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 |
| Compound B | U87 | 45.2 ± 13.0 |
| This compound | TBD | TBD |
The anti-cancer effects of thiophene derivatives are often attributed to their ability to inhibit key kinases involved in cancer progression. Studies have shown that compounds targeting c-MET and SMO pathways can lead to significant reductions in cell proliferation and increased apoptosis . The inhibition of these pathways is crucial for the therapeutic efficacy of such compounds.
3. Anti-inflammatory Properties
Thiophene derivatives, including the compound , have been noted for their anti-inflammatory activities. In vitro assays demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in various cell models, suggesting their utility in treating inflammatory diseases .
4. Antimicrobial Activity
The antimicrobial properties of thiophene-based compounds have been well-documented. Research shows that derivatives exhibit activity against a range of pathogens, including bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Case Study 1: Anti-Cancer Efficacy
In a preclinical study, a derivative similar to this compound was tested on tumor-bearing mice. Results indicated a marked reduction in tumor size compared to control groups (p < 0.05), showcasing its potential as an anti-cancer agent .
Case Study 2: Inhibition of Inflammatory Responses
A study evaluating the anti-inflammatory effects of thiophene derivatives found that treatment with these compounds resulted in a significant decrease in TNF-alpha levels in lipopolysaccharide-stimulated macrophages (p < 0.01). This highlights their potential application in inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
